molecular formula C13H15N2OP B12688471 Phosphine oxide, bis(m-aminophenyl)methyl- CAS No. 783-81-3

Phosphine oxide, bis(m-aminophenyl)methyl-

Cat. No.: B12688471
CAS No.: 783-81-3
M. Wt: 246.24 g/mol
InChI Key: RSXMZZRQJUZMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine oxide, bis(m-aminophenyl)methyl- is a compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, with the phosphorus atom also bonded to organic groups. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of phosphine oxide, bis(m-aminophenyl)methyl- typically involves a solution polycondensation reaction. One common method is the reaction of bis(3-aminophenyl) methyl phosphine oxide with 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride). This reaction is carried out in a suitable solvent, and the product is characterized using techniques such as FTIR and NMR spectroscopy . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Phosphine oxide, bis(m-aminophenyl)methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphine oxides can yield phosphine oxides with different substituents .

Scientific Research Applications

Phosphine oxide, bis(m-aminophenyl)methyl- has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesisIn industry, it is used in the production of polyimides, which are known for their high thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of phosphine oxide, bis(m-aminophenyl)methyl- involves its interaction with molecular targets through its phosphorus and oxygen atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. The presence of amino groups also allows it to participate in hydrogen bonding and other non-covalent interactions, which can affect its behavior in various chemical and biological systems .

Comparison with Similar Compounds

Phosphine oxide, bis(m-aminophenyl)methyl- can be compared with other similar compounds such as bis(4-aminophenoxy) phenyl phosphine oxide and other aminophosphine oxides. These compounds share similar structural features but may differ in their reactivity and applications. For example, bis(4-aminophenoxy) phenyl phosphine oxide is used in the synthesis of polyimide fibers with enhanced thermal and mechanical properties .

Conclusion

Phosphine oxide, bis(m-aminophenyl)methyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and stability make it a valuable component in various scientific and industrial processes

Properties

CAS No.

783-81-3

Molecular Formula

C13H15N2OP

Molecular Weight

246.24 g/mol

IUPAC Name

3-[(3-aminophenyl)-methylphosphoryl]aniline

InChI

InChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3

InChI Key

RSXMZZRQJUZMKU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.